Mercury, chloro(2-hydroxy-5-nitrophenyl)-

Übersicht

Beschreibung

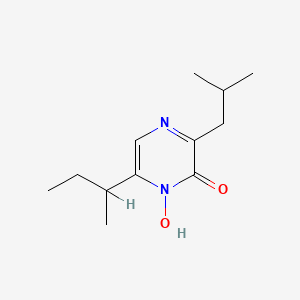

Mercury, chloro(2-hydroxy-5-nitrophenyl)-, also known as 2-Chloromercuri-4-nitrophenol, is a chemical compound with the formula C6H4ClHgNO3 . It appears as a yellow crystalline powder . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The molecular structure of Mercury, chloro(2-hydroxy-5-nitrophenyl)- consists of a mercury atom bonded to a chlorine atom and a phenyl ring. The phenyl ring has a hydroxyl group (-OH) and a nitro group (-NO2) attached to it . The exact mass of the compound is 374.95900 .Physical And Chemical Properties Analysis

Mercury, chloro(2-hydroxy-5-nitrophenyl)- has a molecular weight of 374.14 . It has a melting point of 180°C (decomposition) . Other properties such as its solubility in various solvents, its boiling point, and its density are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen

Electrochemical Studies : The electrochemical properties of 2-hydroxy-5-nitrophenyl derivatives at a mercury electrode were studied, focusing on the behavior in different pH environments. This research is relevant for understanding the electrochemical reactions of similar compounds (Hussain. J. Mohammed & Israa H. Jabar, 2018).

Mercury-promoted Hydrolysis : Mercury salts, known for their biocidal properties, have been shown to enhance the chemical hydrolysis of certain pesticides. This study explored mercury-promoted hydrolysis, contributing to a better understanding of mercury's interaction with other chemicals (Mazyar Zeinali & A. Torrents, 1998).

Mercury Detection in Biological Systems : A colorimetric and ratiometric fluorescent probe based on 4-chloro-7-nitrobenzo-2,1,3-oxadiazole was developed for detecting mercury ions in biological systems, especially in lysosomes. This is significant for studying mercury's biological impact and for environmental monitoring (Yufeng Zhang et al., 2016).

Chemosensor Development : Research on developing a highly selective chemosensor for mercury ions utilized the mechanism of intramolecular charge transfer blocking. This contributes to the field of environmental monitoring and public health by improving mercury detection methods (You‐Ming Zhang et al., 2014).

Coordination Polymers Synthesis : Studies on new coordination polymers of mercury (II) with phenylcyanamide derivative ligands have implications in materials science, particularly in the development of novel polymeric materials (Hossein Chiniforoshan et al., 2014).

Polarography Research : The polarographic reduction of hydroxy-N-methyl-stilbazolium derivatives, including chloro and nitro derivatives, at the dropping mercury electrode has implications in electrochemistry and analytical chemistry (P. Zuman & M. Szyper, 1977).

Phototunable Detection of Mercury Ions : The use of light-responsive block copolymers for the phototunable detection of mercury(II) ions showcases the integration of materials science and analytical chemistry for environmental monitoring (Hye-Jin Kim & Hyung-il Lee, 2018).

Spectrophotometric Methods : Various spectrophotometric methods have been developed for the detection of mercury, utilizing different reagents and techniques, which are essential for environmental analysis and pollution control (E. Kothny, 1969; Xuejun Peng et al., 1994; C. Shiti & L. Xu, 1992).

Safety and Hazards

Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in case of exposure .

Eigenschaften

IUPAC Name |

chloro-(2-hydroxy-5-nitrophenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4NO3.ClH.Hg/c8-6-3-1-5(2-4-6)7(9)10;;/h1-3,8H;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMWCINSBRXAQH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[Hg]Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClHgNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067002 | |

| Record name | Mercury, chloro(2-hydroxy-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24579-90-6 | |

| Record name | Chloro(2-hydroxy-5-nitrophenyl)mercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24579-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloromercuri-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024579906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, chloro(2-hydroxy-5-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury, chloro(2-hydroxy-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.